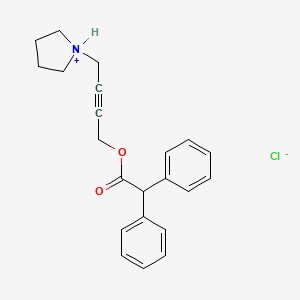
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a but-2-ynyl group, and a diphenylacetate moiety. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the But-2-ynyl Group: The but-2-ynyl group is introduced through alkylation reactions, often using alkynyl halides or alkynyl tosylates.
Incorporation of the Diphenylacetate Moiety: The diphenylacetate group is attached via esterification reactions, typically using diphenylacetic acid and appropriate alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and tosylates are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without additional functional groups.
Diphenylacetate Derivatives: Compounds containing the diphenylacetate moiety with different substituents.
But-2-ynyl Derivatives: Molecules with the but-2-ynyl group attached to various functional groups.
Uniqueness
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride is unique due to its combination of the pyrrolidine ring, but-2-ynyl group, and diphenylacetate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs .
Propriétés
Numéro CAS |
95130-29-3 |
|---|---|
Formule moléculaire |
C22H24ClNO2 |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C22H23NO2.ClH/c24-22(25-18-10-9-17-23-15-7-8-16-23)21(19-11-3-1-4-12-19)20-13-5-2-6-14-20;/h1-6,11-14,21H,7-8,15-18H2;1H |
Clé InChI |
ZKCUFHBXNSNXSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](C1)CC#CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


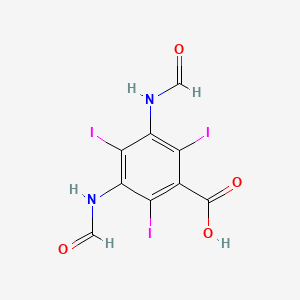

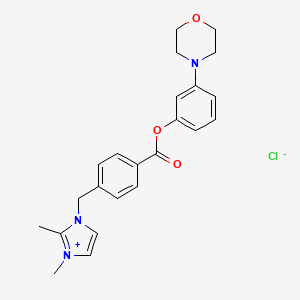
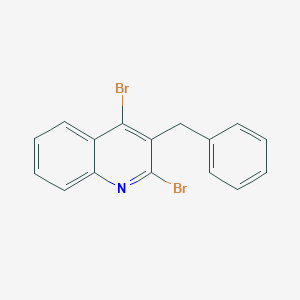
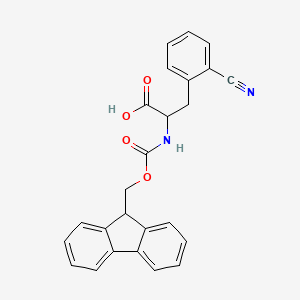
![2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B12821067.png)
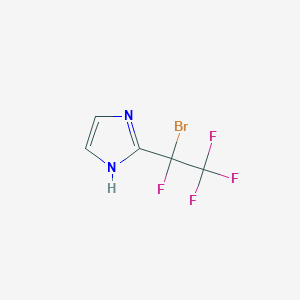


![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
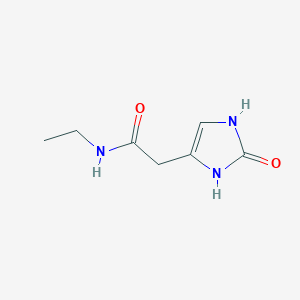
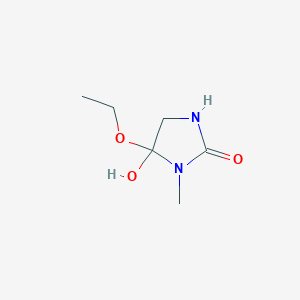

![2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride](/img/structure/B12821133.png)
